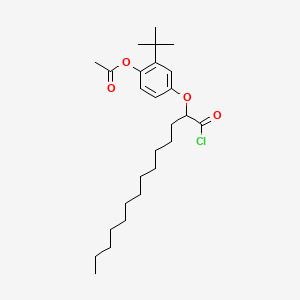
2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride is a chemical compound with the molecular formula C26H41ClO4. It is a derivative of myristic acid, a fatty acid, and is characterized by the presence of an acetoxy group and a tert-butyl group on the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride typically involves the reaction of myristic acid chloride with 4-tert-butylphenol in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of lipid metabolism and signaling pathways.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(4-Acetoxy-3-tert-butylphenoxy)myristoyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Myristic acid
Palmitic acid
Stearic acid
Oleic acid
Linoleic acid
Propiedades
Número CAS |
50622-42-9 |
|---|---|
Fórmula molecular |
C26H41ClO4 |
Peso molecular |
453.1 g/mol |
Nombre IUPAC |
[2-tert-butyl-4-(1-chloro-1-oxotetradecan-2-yl)oxyphenyl] acetate |
InChI |
InChI=1S/C26H41ClO4/c1-6-7-8-9-10-11-12-13-14-15-16-24(25(27)29)31-21-17-18-23(30-20(2)28)22(19-21)26(3,4)5/h17-19,24H,6-16H2,1-5H3 |
Clave InChI |
CIKIBKBOYUJPFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC(=C(C=C1)OC(=O)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


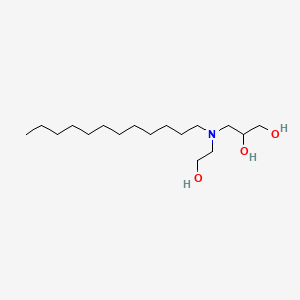
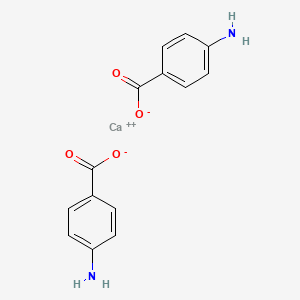
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)
![N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid](/img/structure/B15345951.png)
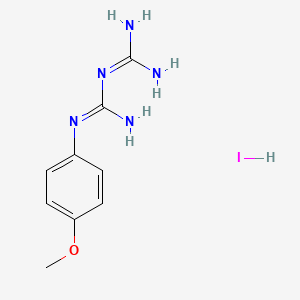
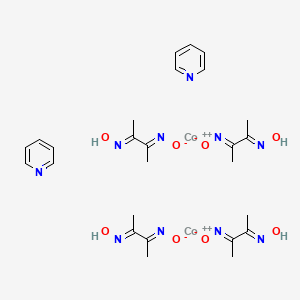

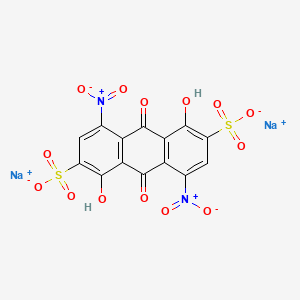
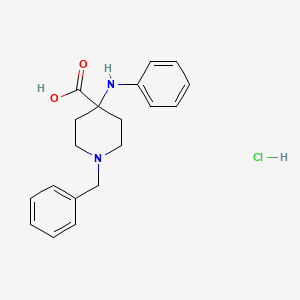
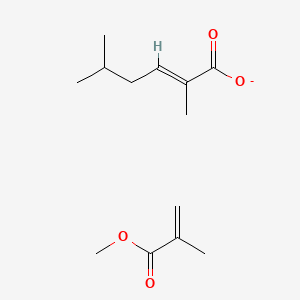
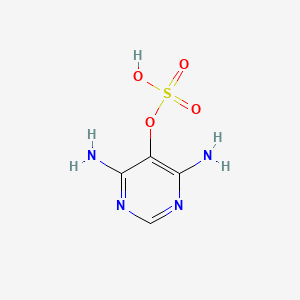
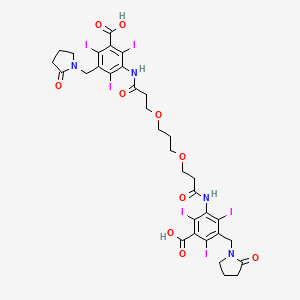

![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
